2-(Adamantane-1-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(Adamantane-1-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that combines the structural features of adamantane, isoquinoline, and nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantane-1-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce the carbonyl group. This can be achieved through reactions such as Friedel-Crafts acylation.
Synthesis of the Isoquinoline Derivative: The isoquinoline core is synthesized through methods like the Bischler-Napieralski reaction, which involves cyclization of β-phenylethylamine derivatives.
Coupling Reactions: The adamantane and isoquinoline derivatives are then coupled using reagents like Grignard reagents or organolithium compounds.
Introduction of the Nitrophenoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenoxy groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Materials Science: Its rigid adamantane core makes it suitable for the synthesis of thermally stable polymers.
Biology and Medicine
Drug Development: The compound’s structural complexity and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways due to its ability to interact with various biomolecules.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal stability and mechanical properties.
Coatings: Its chemical stability makes it suitable for use in protective coatings.
Mechanism of Action
The mechanism by which 2-(Adamantane-1-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its application:
Drug Development: It may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function.
Catalysis: As a ligand, it can stabilize transition states and facilitate the formation of reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and memantine, which are used in medicinal chemistry.
Isoquinoline Derivatives: Compounds like papaverine and berberine, known for their pharmacological properties.
Nitrophenoxy Compounds: Compounds like nitrophenol, used in various industrial applications.
Uniqueness
2-(Adamantane-1-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of structural features from adamantane, isoquinoline, and nitrophenoxy groups. This combination imparts unique chemical and physical properties, making it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C29H34N2O6 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-adamantyl-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C29H34N2O6/c1-35-26-12-21-7-8-30(28(32)29-14-18-9-19(15-29)11-20(10-18)16-29)25(24(21)13-27(26)36-2)17-37-23-5-3-22(4-6-23)31(33)34/h3-6,12-13,18-20,25H,7-11,14-17H2,1-2H3 |
InChI Key |
SUHSRYCLHPYZPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C34CC5CC(C3)CC(C5)C4)COC6=CC=C(C=C6)[N+](=O)[O-])OC |
Origin of Product |
United States |
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